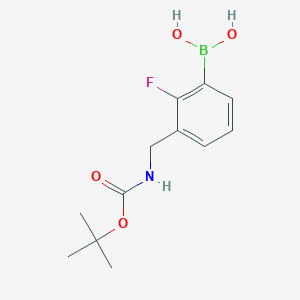
3-(Boc-氨基甲基)-2-氟苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected aminomethyl group and a fluorine atom on the phenyl ring
科学研究应用
3-(Boc-aminomethyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
This involves the reaction of the boronic acid with a diol moiety present in the target molecule, leading to the formation of a five- or six-membered cyclic boronate ester . This interaction can result in the modulation of the target’s function.
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a wide range of biochemical pathways due to their broad reactivity with diol-containing biomolecules .
Pharmacokinetics
It is known that the pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups that can undergo metabolism .
Result of Action
The interaction of boronic acids with their targets can lead to various effects, depending on the nature of the target and the specific biochemical pathway involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the acidic boronic acid form and the basic boronate form . The presence of diol-containing molecules in the environment can also influence the action of boronic acids, as these can compete with the target for binding to the boronic acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid typically involves the protection of the aminomethyl group with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-(Boc-aminomethyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The Boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or other strong acids for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(Boc-aminomethyl)-2-hydroxyphenylboronic acid.
Reduction: 3-(Aminomethyl)-2-fluorophenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the Boc-protected aminomethyl and fluorine substituents.
2-Fluorophenylboronic acid: Similar structure but without the Boc-protected aminomethyl group.
3-(Aminomethyl)-2-fluorophenylboronic acid: Similar but without the Boc protection.
Uniqueness
3-(Boc-aminomethyl)-2-fluorophenylboronic acid is unique due to the combination of the Boc-protected aminomethyl group and the fluorine atom on the phenyl ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGPOMQOBBCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)
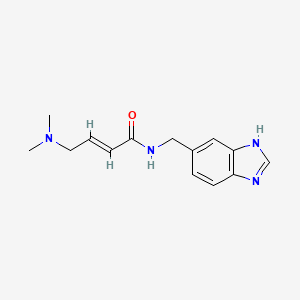
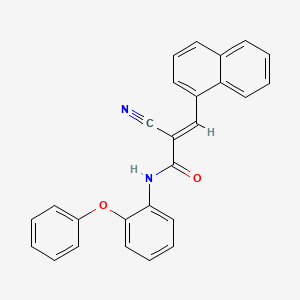
![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
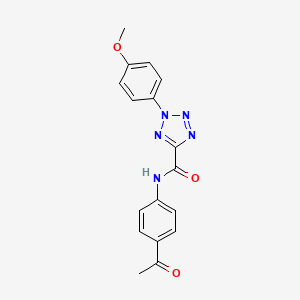
![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)
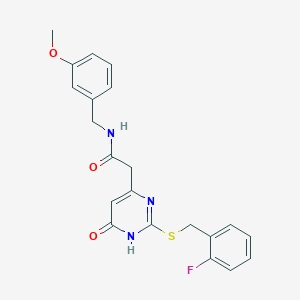
![4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536807.png)
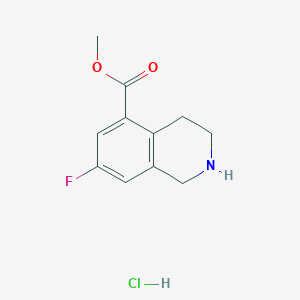
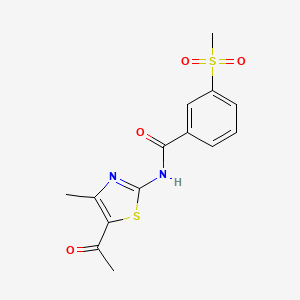
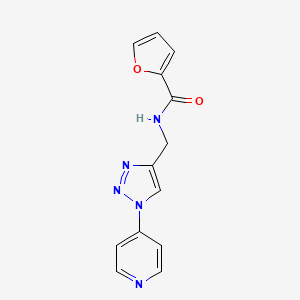
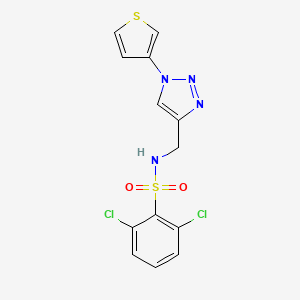
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)
